molecular formula C10H12N2O3 B373642 N-(2-ethyl-4-nitrophenyl)acetamide CAS No. 91880-37-4

N-(2-ethyl-4-nitrophenyl)acetamide

Cat. No.: B373642
CAS No.: 91880-37-4
M. Wt: 208.21g/mol
InChI Key: ASOOAPOLRJYEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-4-nitrophenyl)acetamide is an organic compound characterized by the presence of an acetamide group attached to a 2-ethyl-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-4-nitrophenyl)acetamide typically involves the nitration of N-phenylacetamide followed by the introduction of an ethyl group. One common method includes the reaction of N-phenylacetamide with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting N-(4-nitrophenyl)acetamide is then subjected to an alkylation reaction using ethyl iodide in the presence of a base like potassium carbonate to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

    Reduction: N-(2-ethyl-4-aminophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Oxidation: N-(2-carboxy-4-nitrophenyl)acetamide.

Scientific Research Applications

N-(2-ethyl-4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethyl-4-nitrophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the acetamide group may facilitate binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

    N-(4-nitrophenyl)acetamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    N-(2-ethylphenyl)acetamide:

    N-(2-ethyl-4-aminophenyl)acetamide: A reduced form of N-(2-ethyl-4-nitrophenyl)acetamide with different biological activities.

Uniqueness: this compound is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

N-(2-ethyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-8-6-9(12(14)15)4-5-10(8)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOOAPOLRJYEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.